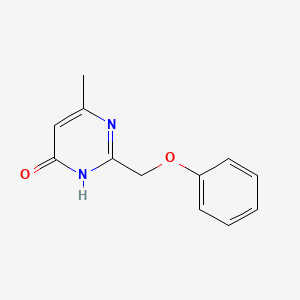
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- typically involves the reaction of 6-methyl-2-(phenoxymethyl)-4-pyrimidinol with various reagents under controlled conditions. One common method involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form imine ether hydrochloride. This intermediate then reacts with ammonia to produce isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups .
科学的研究の応用
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinol: A similar compound with a different substituent at the 2-position.
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol: Another similar compound with a phenoxymethyl group at the 6-position
Uniqueness
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
特性
CAS番号 |
50499-83-7 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
4-methyl-2-(phenoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-12(15)14-11(13-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChIキー |
UPJXMALCICTFAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



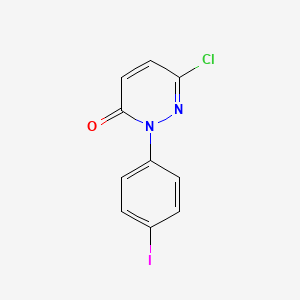

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
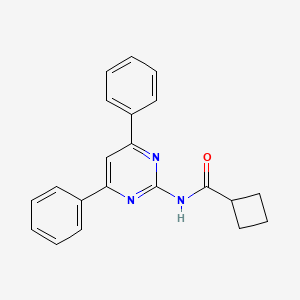

![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
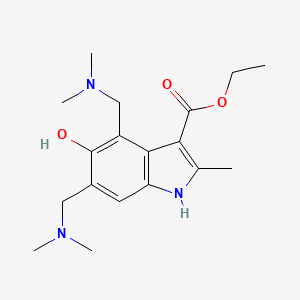
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
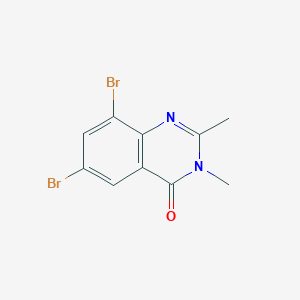
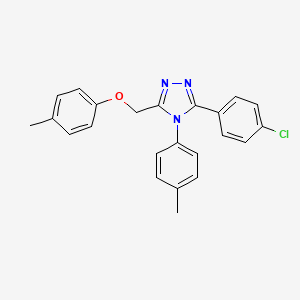
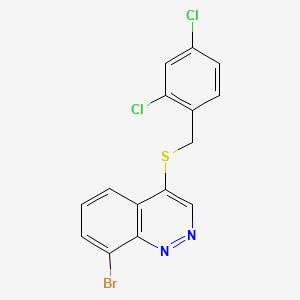
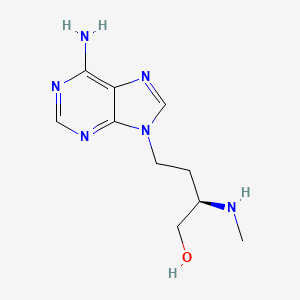
![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
